Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate
Overview
Description
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a complex organic compound that features a benzoylamino group, a nitrobenzyl group, and an oxime ester
Preparation Methods
The synthesis of Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction using 4-nitrobenzyl bromide.
Formation of the Oxime Ester: The final step involves the reaction of the intermediate with hydroxylamine to form the oxime ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The oxime ester can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other acyl groups.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various acyl chlorides. Major products formed from these reactions include amines, substituted benzoylamino derivatives, and reduced oxime esters .
Scientific Research Applications
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral and antibacterial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolytic cleavage, releasing reactive intermediates that can interact with biological molecules. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The oxime ester can act as a prodrug, releasing the active compound upon hydrolysis .
Comparison with Similar Compounds
Similar compounds to Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate include:
Methyl 2-(benzoylamino)-3-{[(4-methoxybenzyl)oxy]imino}propanoate: This compound has a methoxy group instead of a nitro group, which may alter its reactivity and biological activity.
Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate: The presence of a chloro group can influence the compound’s electronic properties and its interactions with biological targets.
Methyl 2-(benzoylamino)-3-{[(4-aminobenzyl)oxy]imino}propanoate: The amino group can enhance the compound’s solubility and reactivity in certain chemical reactions.
These comparisons highlight the unique features of this compound, particularly its nitro group, which can undergo specific reactions and interactions not possible with other substituents.
Properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(4-nitrophenyl)methoxyimino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-26-18(23)16(20-17(22)14-5-3-2-4-6-14)11-19-27-12-13-7-9-15(10-8-13)21(24)25/h2-11,16H,12H2,1H3,(H,20,22)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBDGPZAUQWHPT-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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